molecular formula C19H28N2O3S B4022019 3-methyl-1-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperidine

3-methyl-1-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperidine

Cat. No. B4022019
M. Wt: 364.5 g/mol
InChI Key: GYROYZVYGSDGNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions or the coupling of specific sulfonamide groups with piperidine derivatives. For example, one approach to synthesize compounds with related structures involves the one-pot three-component reaction of salicylaldehyde, diethyl malonate, and piperidine, leading to crystallization in specific space groups with hydrogen bonding and C-H…π interactions stabilizing the molecular structure (I. Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category can be characterized by X-ray diffraction studies, revealing details such as the crystal system, space group, and unit cell parameters. The piperidine ring in these compounds often adopts a chair conformation, with geometry around sulfur atoms being distorted tetrahedral. This structural arrangement is crucial for understanding the compound's reactivity and interaction with other molecules (S. Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature can include sulfonation, methylation, and reactions with electrophiles under controlled conditions. For instance, the preparation of derivatives through the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation shows the versatility and reactivity of the piperidine scaffold. These reactions are indicative of the compound's ability to undergo modifications, leading to diverse biological activities and potential applications (K. Vinaya et al., 2009).

Future Directions

The future directions in the research and development of pyrrolidine derivatives like this compound could involve the design of new compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently, contributing to the stereochemistry of the molecule, and increasing the 3D coverage due to the non-planarity of the ring .

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-12-4-6-17(14-21)19(22)20-11-3-5-16(2)13-20/h7-10,16-17H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYROYZVYGSDGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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